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Compound of Interest

Compound Name: 9-Methyldecan-1-ol

CAS No.: 55505-28-7

Cat. No.: B128204

Get Quote

(S)-9-Methyldecan-1-ol is a chiral primary alcohol whose structure is representative of a class

of compounds with significant biological activity, particularly as insect pheromones or their

precursors.[1][2][3] In nature, biological systems exhibit a high degree of stereospecificity; the

physiological response to a chiral molecule is often dependent on a single enantiomer.[2][4]

Consequently, the ability to synthesize enantiomerically pure compounds is paramount for

research in chemical ecology, the development of environmentally benign pest management

strategies, and the synthesis of complex natural products.[3][5]

This guide provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-9-
Methyldecan-1-ol. The strategy is centered on the robust and highly predictable Evans'

Asymmetric Alkylation methodology, a cornerstone of modern asymmetric synthesis.[6][7] We

will delve into the causality behind the experimental choices, ensuring that the protocol is not

merely a list of steps but a self-validating system for producing the target molecule with high

enantiomeric purity.

Synthetic Strategy: Evans' Chiral Auxiliary
Approach
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The chosen synthetic route leverages an Evans' oxazolidinone chiral auxiliary to install the

stereocenter at the C-9 position with high diastereoselectivity. This method is selected for its

reliability, excellent stereocontrol, and the commercial availability of the required chiral

auxiliaries. The overall workflow involves three key transformations:

Acylation: A C9 straight-chain carboxylic acid (Nonanoic acid) is coupled with an (S)-(-)-4-

isopropyloxazolidin-2-one auxiliary.

Diastereoselective Methylation: The resulting N-acyl oxazolidinone is deprotonated to form a

chiral enolate, which is then alkylated with methyl iodide. The steric hindrance from the

auxiliary directs the incoming electrophile to a specific face, establishing the desired (S)-

stereocenter.[7]

Reductive Cleavage: The chiral auxiliary is reductively cleaved from the methylated product

to yield the target primary alcohol, (S)-9-Methyldecan-1-ol, and regenerate the auxiliary for

potential reuse.[6]

Caption: Overall workflow for the synthesis of (S)-9-Methyldecan-1-ol.

Mechanistic Insight: The Origin of Stereocontrol
The remarkable stereoselectivity of the Evans' alkylation stems from the conformation of the

enolate intermediate. The isopropyl group on the oxazolidinone ring sterically blocks one face

of the molecule. Upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide

(NaHMDS), a Z-enolate is formed, which chelates to the sodium cation. This rigid, chelated

structure effectively shields the si-face of the enolate, forcing the electrophile (methyl iodide) to

approach from the less hindered re-face. This controlled trajectory of attack is the fundamental

reason for the high diastereoselectivity of the reaction.

Caption: Steric hindrance from the auxiliary directs methylation.

Detailed Experimental Protocols
Materials and Reagents
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Reagent Purity Supplier Notes

(S)-(-)-4-

Isopropyloxazolidin-2-

one

>99% Major Supplier Store under inert gas.

Nonanoic acid >98% Major Supplier

Pivaloyl chloride >99% Major Supplier
Handle in a fume

hood.

Triethylamine (Et₃N) >99.5% Major Supplier
Distill from CaH₂

before use.

Lithium Chloride (LiCl) >99% Major Supplier
Dry in an oven at

130°C overnight.

Sodium

bis(trimethylsilyl)amid

e (NaHMDS)

2.0 M in THF Major Supplier
Handle under inert

gas.

Methyl iodide (MeI) >99.5% Major Supplier
Store over copper

wire. Handle in hood.

Lithium aluminum

hydride (LiAlH₄)
1.0 M in THF Major Supplier

Handle under inert

gas.

Tetrahydrofuran (THF) Anhydrous Major Supplier
Distill from

Na/benzophenone.

Diethyl ether (Et₂O) Anhydrous Major Supplier

Ethyl acetate (EtOAc) HPLC Grade Major Supplier For chromatography.

Hexanes HPLC Grade Major Supplier For chromatography.

Protocol 1: Acylation of the Chiral Auxiliary

Rationale: This step covalently attaches the C9 carbon chain to the chiral auxiliary, setting

the stage for the asymmetric methylation. Pivaloyl chloride is used to form a mixed anhydride

in situ, which is highly reactive towards the auxiliary's amine.
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Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add

nonanoic acid (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).

Cooling: Cool the solution to 0°C using an ice-water bath.

Base Addition: Add triethylamine (1.1 eq) dropwise via syringe. Stir for 10 minutes.

Mixed Anhydride Formation: Add pivaloyl chloride (1.05 eq) dropwise. A white precipitate of

triethylammonium chloride will form. Allow the mixture to stir at 0°C for 1 hour.

Auxiliary Addition: In a separate flame-dried flask, dissolve (S)-(-)-4-isopropyloxazolidin-2-

one (0.95 eq) and dried lithium chloride (1.0 eq) in anhydrous THF. Cool this solution to 0°C.

Coupling: Cannulate the mixed anhydride slurry from the first flask into the solution of the

chiral auxiliary. Rinse the first flask with a small amount of THF to ensure complete transfer.

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir overnight

(approx. 16 hours).

Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Transfer the mixture

to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash

with 1 M NaOH, water, and then brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography (silica gel,

gradient elution with hexanes/ethyl acetate) to yield the pure N-nonanoyl oxazolidinone.

Protocol 2: Diastereoselective Methylation

Rationale: This is the critical stereocenter-forming step. NaHMDS is a strong, non-

nucleophilic base that cleanly generates the Z-enolate. The reaction is performed at a very

low temperature (-78°C) to prevent side reactions and maintain the rigid chelated structure

required for high stereoselectivity.[6][7][8]

Setup: To a flame-dried 250 mL round-bottom flask under argon, add the N-nonanoyl

oxazolidinone (1.0 eq) from the previous step. Dissolve in anhydrous THF (approx. 0.1 M).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

Enolate Formation: Add NaHMDS (2.0 M in THF, 1.2 eq) dropwise via syringe over 20

minutes. The solution should turn from colorless to pale yellow. Stir at -78°C for 1 hour.

Alkylation: Add methyl iodide (3.0 eq) dropwise. Stir the reaction mixture at -78°C for 2

hours, then allow it to warm to -60°C and maintain for an additional 3 hours.[8]

Workup: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl

solution. Allow the mixture to warm to room temperature.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers,

wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: The crude product is typically of high purity and can often be used in the next

step without further purification. If necessary, purify by flash column chromatography.

Protocol 3: Reductive Cleavage to (S)-9-Methyldecan-1-ol

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that cleaves the

amide bond, reducing the carbonyl group directly to a primary alcohol.[6][7] This one-step

transformation liberates the desired product and the valuable chiral auxiliary.

Setup: In a flame-dried 250 mL flask under argon, dissolve the crude N-(9-methyl)decanoyl

oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M).

Cooling: Cool the solution to 0°C in an ice-water bath.

Reduction: Add LiAlH₄ (1.0 M in THF, 2.0 eq) dropwise. Be cautious as hydrogen gas is

evolved. Stir the reaction at 0°C for 2 hours.

Workup (Fieser Method): Quench the reaction carefully at 0°C by the sequential, dropwise

addition of:

Water (X mL, where X = grams of LiAlH₄ used)

15% aqueous NaOH (X mL)
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Water (3X mL) Stir vigorously until a white, granular precipitate forms.

Isolation: Filter the solid through a pad of Celite®, washing thoroughly with diethyl ether.

Combine the filtrates and concentrate under reduced pressure. The residue contains the

product and the recovered auxiliary.

Purification: Purify the crude mixture by flash column chromatography (silica gel, gradient

elution with hexanes/ethyl acetate) to separate (S)-9-Methyldecan-1-ol from the recovered

chiral auxiliary.

Characterization and Quality Control
A successful synthesis is validated by rigorous characterization.

Structural Confirmation: The identity and purity of the final product should be confirmed using

¹H NMR and ¹³C NMR spectroscopy.

Enantiomeric Excess (ee) Determination: This is the most critical quality control step.

Chiral GC/HPLC: The most direct method. Use a suitable chiral column (e.g., a

cyclodextrin-based column) to separate the (S) and (R) enantiomers. A racemic standard,

synthesized using a non-chiral version of the protocol, is required for comparison and

method validation.

Mosher's Ester Analysis (NMR Method): An indirect but reliable method.[6] React a small

sample of the alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride

(Mosher's acyl chloride). The resulting diastereomeric esters will show distinct, well-

resolved signals (e.g., for the -OCH₃ or methyl group protons) in the ¹H NMR spectrum.

The integration of these signals allows for precise calculation of the enantiomeric excess.

Typical Results
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Step Product Typical Yield Typical Purity/ee

1. Acylation
N-Nonanoyl

Oxazolidinone
85-95% >98%

2. Methylation
N-(9-Methyl)decanoyl

Oxazolidinone
80-90% >98% de

3. Reductive

Cleavage

(S)-9-Methyldecan-1-

ol
85-95% >99% ee

Conclusion
The protocol detailed herein provides a reliable and highly stereoselective pathway to (S)-9-
Methyldecan-1-ol. By employing an Evans' chiral auxiliary, the key stereocenter is installed

with excellent control, leading to a final product of high enantiomeric purity. The explicit

explanation of the rationale behind each step, coupled with rigorous methods for

characterization, ensures that this application note serves as a trustworthy and authoritative

guide for researchers in synthetic chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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